
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
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Overview
Description
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is a chemical compound with the molecular formula C6H3Cl2NaO4S and a molecular weight of 265.05 g/mol . It is commonly used in conjunction with 4-aminoantipyrine and hydrogen peroxide for chromogenic quantitation of uric acid in serum and urine samples . This compound is also known for its applications in diagnostic assays and enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate typically involves the sulfonation of 3,5-dichloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid . The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzenesulfonates .
Scientific Research Applications
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate involves its role as a chromogenic substrate in enzymatic reactions. When used in conjunction with 4-aminoantipyrine and hydrogen peroxide, it forms a colored complex that can be measured spectrophotometrically . This reaction is catalyzed by peroxidase enzymes, which facilitate the oxidation of the compound, leading to the formation of the colored product .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar in structure but lacks the sodium ion.
2,4-Dichlorophenol: Another chlorinated phenol derivative but with different substitution patterns.
4-Aminoantipyrine: Often used in conjunction with Sodium 3,5-dichloro-2-hydroxybenzenesulfonate in diagnostic assays.
Uniqueness
This compound is unique due to its specific combination of functional groups, which make it particularly suitable for use in chromogenic assays. Its high solubility in water and stability under various conditions also contribute to its widespread use in scientific research and industrial applications .
Properties
CAS No. |
54970-72-8 |
---|---|
Molecular Formula |
C6H4Cl2NaO4S+ |
Molecular Weight |
266.05 g/mol |
IUPAC Name |
sodium;3,5-dichloro-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1 |
InChI Key |
NMWCVZCSJHJYFW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
Isomeric SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl.[Na+] |
Key on ui other cas no. |
54970-72-8 |
Pictograms |
Irritant |
Related CAS |
95041-38-6 |
Synonyms |
DHBS dibutyldihydrostilbestrol dibutyldihydrostilboestrol dihydrodibutylstilbestrol dihydrodibutylstilbestrol, (alpha,alpha)-isomer dihydrodibutylstilbestrol, (R*,R*)-(+-)-isomer dihydrodibutylstilbestrol, (R*,S*)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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